molecular formula C15H15FN2O B5458014 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)urea

1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)urea

Cat. No.: B5458014
M. Wt: 258.29 g/mol
InChI Key: MDZPHSBIFUQDKV-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with dimethyl groups and the other with a fluorine atom

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2,3-dimethylaniline with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,3-Dimethylaniline} + \text{4-Fluorophenyl isocyanate} \rightarrow \text{this compound} ]

Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents on the rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:

    1-(2,3-Dimethylphenyl)-3-phenylurea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-3-phenylurea: Lacks the dimethyl groups, which can influence its chemical properties and interactions.

The presence of both dimethyl and fluorine substituents in this compound makes it unique, potentially enhancing its reactivity and specificity in various applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c1-10-4-3-5-14(11(10)2)18-15(19)17-13-8-6-12(16)7-9-13/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZPHSBIFUQDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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